1-Methyl-2,6-dihydropyridin-3-one;hydrochloride
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Overview
Description
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a methyl group at the first position and a ketone group at the third position. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine in the presence of a catalyst to form the dihydropyridine ring. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like sodium acetate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH₂Cl₂).
Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and other functionalized derivatives .
Scientific Research Applications
1-Methyl-2,6-dihydropyridin-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for cardiovascular and neurological disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways are still under investigation, but its ability to interact with biological macromolecules is well-documented .
Comparison with Similar Compounds
3-Methyl-1,2-dihydropyridin-2-one: This compound shares a similar structure but lacks the hydrochloride group, affecting its solubility and reactivity.
1-Methyl-3- (methylamino)-1,2-dihydropyridin-2-one hydrochloride: This derivative has an additional methylamino group, which may alter its biological activity and chemical properties.
Uniqueness: 1-Methyl-2,6-dihydropyridin-3-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and makes it more versatile for various applications.
Properties
CAS No. |
94923-24-7 |
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Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-methyl-2,6-dihydropyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-3H,4-5H2,1H3;1H |
InChI Key |
DUEGMRNKWWFVET-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC(=O)C1.Cl |
Origin of Product |
United States |
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